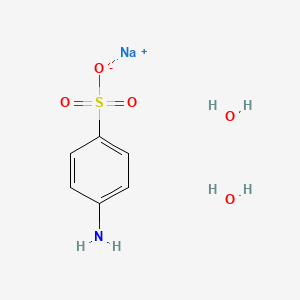

Sulfanilic acid sodium salt hydrate

描述

Historical Context of Sulfanilate Chemistry Research

The study of sulfanilate compounds has its roots in the broader history of organic chemistry, particularly in the development of synthetic dyes and pharmaceuticals. Sulfanilic acid, the parent compound of sodium sulfanilate, is an important building block in organic chemistry. wikipedia.org Its ability to readily form diazo compounds made it central to the creation of a wide range of azo dyes. wikipedia.org This property also found application in analytical chemistry for the quantitative analysis of nitrate (B79036) and nitrite (B80452) ions. wikipedia.org

The historical significance of sulfanilate chemistry expanded dramatically with the discovery of sulfa drugs, the first class of effective antibacterial medications. While sodium sulfanilate dihydrate itself is not a sulfa drug, its parent acid is a key structural component of these pharmaceuticals. ontosight.ai Early structural studies on related compounds, such as sulfanilic acid monohydrate, laid the groundwork for understanding the more complex structures of its salts, including sodium sulfanilate dihydrate. iucr.org Initial investigations were driven by an interest in the different types of chemical bonds present, including hydrogen bonds, and the conformation of the amino group within the crystal lattice. iucr.org

Significance in Contemporary Chemical Research

In modern chemical research, sodium sulfanilate dihydrate (SSDH) has garnered significant attention, primarily in the field of materials science, specifically for its nonlinear optical (NLO) properties. researchgate.netmkjc.in NLO materials are crucial for applications in high-speed information processing, optical communications, and data storage. mkjc.in SSDH is classified as a semi-organic NLO crystal, which combines the high optical nonlinearity of organic materials with the favorable mechanical and thermal properties of inorganic materials. mkjc.in

Researchers are actively growing single crystals of SSDH to study these properties. researchgate.netresearchgate.net The slow evaporation solution technique is a common method used to produce these crystals. researchgate.netresearchgate.net Studies focus on characterizing the crystal's optical transmittance, mechanical hardness, and thermal diffusivity, which are critical parameters for its potential use in devices like Nd:YAG lasers and in the microelectronics industry. researchgate.netresearchgate.net The semi-organic nature of SSDH allows for growth in aqueous solutions and results in three-dimensional structures that are easy to cut and polish, a significant advantage for practical applications. mkjc.in

Scope of Academic Inquiry into Sodium Sulfanilate Dihydrate

Academic inquiry into sodium sulfanilate dihydrate is multifaceted, encompassing its synthesis, structural analysis, and the characterization of its physical properties. Key areas of investigation include:

Crystal Growth and Structure: A significant portion of research is dedicated to growing high-quality single crystals of SSDH, using methods like slow evaporation and the Sankaranarayanan-Ramasamy (SR) method. colab.ws The crystal structure is extensively analyzed using single-crystal X-ray diffraction to determine its lattice parameters and space group. iucr.orgiucr.org These studies have confirmed that SSDH crystallizes in the orthorhombic space group Pbca. iucr.orgacs.org

Spectroscopic and Optical Characterization: Various spectroscopic techniques are employed to understand the compound's properties. Fourier-transform infrared (FT-IR) and FT-Raman spectroscopy are used to identify the functional groups present in the crystal. researchgate.netresearchgate.net UV-Vis-NIR spectroscopy is used to measure the optical transmittance, determine the optical band gap, and find the lower cutoff wavelength. researchgate.netresearchgate.net

Physicochemical Properties: Research extends to the mechanical and thermal properties of SSDH crystals. Vickers microhardness tests are performed to evaluate mechanical toughness. researchgate.net Photoacoustic spectroscopy is used to measure thermal diffusivity, a key property for heat transfer applications in optical and electronic devices. researchgate.net

Electron Density and Bonding: Advanced studies have delved into the electron density distribution and chemical bonding within the sodium sulfanilate dihydrate crystal. iucr.org These investigations, performed at low temperatures, provide insights into the charge distribution among the sulfanilate group, the sodium atom, and the water molecules of hydration, revealing details about the nature of the ionic and hydrogen bonds. iucr.org

Research Findings on Sodium Sulfanilate Dihydrate

Crystallographic Data

The crystal structure of sodium sulfanilate dihydrate has been determined through single-crystal X-ray diffraction studies. These analyses provide precise information about the arrangement of atoms in the unit cell.

| Property | Value | Source(s) |

| Crystal System | Orthorhombic | iucr.orgacs.org |

| Space Group | Pbca | iucr.orgacs.org |

| Lattice Parameter (a) | 23.895 Å | iucr.orgacs.org |

| Lattice Parameter (b) | 10.101 Å | iucr.orgacs.org |

| Lattice Parameter (c) | 7.944 Å | iucr.orgacs.org |

| Molecules per Unit Cell (Z) | 8 | acs.org |

Physicochemical and Optical Properties

The compound's properties have been characterized through various analytical methods.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₈NNaO₅S (C₆H₆NNaO₃S · 2H₂O) | ontosight.ai |

| Molar Mass | ~231.21 g/mol | merckmillipore.com |

| Optical Band Gap (Eg) | 5.23 eV | researchgate.netresearchgate.net |

| Lower Cutoff Wavelength | 243 nm | researchgate.netresearchgate.net |

| Solubility in Water | 42 g/L | merckmillipore.com |

Structure

3D Structure of Parent

属性

CAS 编号 |

6106-22-5 |

|---|---|

分子式 |

C6H9NNaO4S |

分子量 |

214.20 g/mol |

IUPAC 名称 |

sodium 4-aminobenzenesulfonate |

InChI |

InChI=1S/C6H7NO3S.Na.H2O/c7-5-1-3-6(4-2-5)11(8,9)10;;/h1-4H,7H2,(H,8,9,10);;1H2 |

InChI 键 |

YYDWYHNMRIIRFX-UHFFFAOYSA-N |

规范 SMILES |

C1=CC(=CC=C1N)S(=O)(=O)O.O.[Na] |

物理描述 |

Dry Powder, Liquid Solid; [ECHA REACH Registrations] Dihydrate: White to beige crystalline solid; [Mallinckrodt Baker MSDS] |

Pictograms |

Irritant |

相关CAS编号 |

121-57-3 (Parent) |

产品来源 |

United States |

Methodologies for Synthesis and Crystal Engineering of Sodium Sulfanilate Dihydrate

Crystal Growth Techniques

The development of high-quality single crystals of sodium sulfanilate dihydrate (SSDH) is crucial for its potential applications, particularly in the field of nonlinear optics. Various solution-based crystal growth techniques have been employed to cultivate these crystals, each with distinct advantages and outcomes in terms of crystal size, quality, and growth rate.

Solution Growth by Slow Evaporation Technique (SEST)

The slow evaporation solution technique (SEST) is a widely utilized and effective method for growing sodium sulfanilate dihydrate single crystals at ambient temperatures. researchgate.netsathyabama.ac.in This technique involves preparing a saturated solution of SSDH in a suitable solvent, typically double-distilled water, at room temperature. mkjc.in The solution is then filtered to remove any impurities and allowed to evaporate slowly in a controlled environment. mkjc.in This gradual evaporation increases the solute concentration, leading to supersaturation and subsequent nucleation and crystal growth. sathyabama.ac.in

Researchers have successfully grown organic nonlinear optical single crystals of SSDH using this method. researchgate.net The process yields crystals with well-defined structures, and their unit cell parameters can be confirmed through single-crystal X-ray diffraction analysis. researchgate.net For instance, one study reported obtaining SSDH crystals with dimensions of 12 mm × 20 mm × 5 mm over a period of 20 days using an aqueous solution. colab.ws The quality and properties of the crystals grown via SEST are often used as a benchmark for comparison with other, more advanced techniques. colab.ws

| Parameter | Value | Reference |

| Crystal Dimensions | 12 mm × 20 mm × 5 mm | colab.ws |

| Growth Period | 20 days | colab.ws |

| Solvent | Double-distilled water | mkjc.in |

| Temperature | Ambient/Room Temperature | researchgate.netmkjc.in |

Sankaranarayanan–Ramasamy (SR) Method for Unidirectional Growth

The Sankaranarayanan–Ramasamy (SR) method is a specialized technique for achieving unidirectional growth of single crystals, offering significant improvements in size and quality over conventional methods like SEST. colab.wsosti.gov This method has been successfully applied to grow large, transparent, uniaxial single crystals of sodium sulfanilate dihydrate. colab.ws

In a notable application of the SR method, a large SSDH single crystal with a diameter of 30 mm and a length of 100 mm was grown. colab.wsresearchgate.netscispace.com This was achieved at a controlled growth rate of 1 mm per day. colab.wsresearchgate.netscispace.com A key advantage of the SR method is the significant enhancement of crystal quality. colab.ws Comparative studies have shown that SSDH crystals grown by the SR method exhibit superior crystalline perfection compared to those grown by SEST. colab.ws The conventional method often results in crystals with defects such as inclusions, low-angle grain boundaries, twins, and micro-cracks, which are minimized in SR-grown crystals. colab.wsresearchgate.net

| Parameter | SR Method | SEST Method | Reference |

| Crystal Diameter | 30 mm | - | colab.wsresearchgate.netscispace.com |

| Crystal Length | 100 mm | - | colab.wsresearchgate.netscispace.com |

| Growth Rate | 1 mm/day | - | colab.wsresearchgate.netscispace.com |

| Crystal Quality | Good | Contains inclusions, twins, etc. | colab.wsresearchgate.net |

Slow Cooling Solution Growth Methods

The slow cooling solution growth technique is another effective method for cultivating sodium sulfanilate dihydrate crystals. researchgate.net This method involves dissolving the solute in a suitable solvent at a temperature higher than room temperature to create a saturated solution. The solution is then gradually cooled at a controlled rate, which induces supersaturation and facilitates crystal growth. sathyabama.ac.in

Water is a commonly used solvent for this technique in the growth of SSDH crystals. researchgate.net The slow cooling method, along with slow evaporation and temperature gradient methods, is a fundamental approach in solution-based crystal growth. sathyabama.ac.in The choice of method often depends on the solubility characteristics of the compound and the desired crystal size and quality. Research has demonstrated the successful growth of organic nonlinear optical crystals of SSDH using the slow cooling technique. researchgate.net

Precursor Chemistry and Reaction Pathways in Synthesis

The synthesis of sodium sulfanilate dihydrate typically begins with sulfanilic acid, which is then neutralized with a sodium base. The selection of precursors and the reaction conditions, including the choice of solvent, are critical in obtaining a high-purity product suitable for crystal growth.

Solvent Selection and Optimization for Crystal Growth

The solubility of sodium sulfanilate in water is a key factor, and creating a supersaturated solution is the driving force for crystallization. sathyabama.ac.in This can be achieved by either slowly evaporating the water at a constant temperature (SEST) or by decreasing the temperature of a saturated solution (slow cooling method). sathyabama.ac.in The optimization of solvent conditions involves preparing a saturated solution and ensuring it is free from impurities by filtering it before initiating the growth process. mkjc.in The slow rate of solvent evaporation or cooling is crucial for obtaining high-quality crystals with minimal defects. sathyabama.ac.in While other solvents can be used for different organic compounds to influence crystal morphology and polymorphism, for SSDH, water has been the solvent of choice in the documented research. whiterose.ac.uk

Control of Crystal Habit and Morphology

The external shape of a crystal, known as its habit, and its internal structure and defects, collectively referred to as morphology, are critically influenced by the conditions of crystallization. For sodium sulfanilate dihydrate, controlling these features is essential for obtaining large, high-quality single crystals suitable for technological applications. Key methodologies for this control include the choice of crystallization technique and the manipulation of growth parameters.

Two prominent methods for the growth of SSDH single crystals from aqueous solutions are the slow evaporation solution technique (SEST) and the Sankaranarayanan–Ramasamy (SR) method. colab.wsresearchgate.net Comparative studies have demonstrated that the SR method yields crystals of superior quality and larger dimensions. colab.wsresearchgate.net

In a typical comparison, SSDH crystals grown by the conventional slow evaporation method over a period of 20 days reached dimensions of 12 mm × 20 mm × 5 mm. colab.wsresearchgate.net In contrast, the unidirectional SR method, with a controlled growth rate of 1 mm per day, produced significantly larger and more uniform single crystals with dimensions of 30 mm in diameter and 100 mm in length. colab.wsresearchgate.net

The improved quality of SR method-grown crystals is evident from the reduction in common growth defects. While crystals from the slow evaporation technique often exhibit inclusions, low-angle grain boundaries, twins, and micro-cracks, those grown using the SR method show a higher degree of crystalline perfection. colab.wsresearchgate.net This enhancement in quality is crucial for applications where optical homogeneity and low defect density are required.

The morphology of SSDH crystals can also be influenced by etching. Studies have shown that when an SSDH crystal is etched with pure water, linear etch pits begin to form on the crystal surface within 10 seconds. Extending the etching time to 40 seconds results in the formation of regular, line-shaped etch patterns, indicating an elongated crystal structure. mkjc.in This technique can be used to reveal the underlying crystal structure and perfection.

The control of supersaturation is another critical factor in determining crystal morphology. mt.com Generally, at low supersaturation levels, crystal growth tends to dominate over nucleation, leading to the formation of larger crystals. mt.com Conversely, high supersaturation favors nucleation, resulting in a larger number of smaller crystals. mt.com While the specific effects of varying supersaturation on the habit of SSDH crystals are not extensively detailed in the available literature, the general principles of crystallization kinetics suggest that careful control of this parameter is essential for achieving desired crystal sizes.

Further research into the effects of different solvents, the introduction of specific additives, and the precise control of pH and supersaturation could provide a more comprehensive understanding and finer control over the crystal habit and morphology of sodium sulfanilate dihydrate. The principles of crystal engineering, which focus on designing and controlling the formation of crystalline solids, suggest that intermolecular interactions, such as those involving the sulfonate and amino groups of the sulfanilate anion, play a significant role in directing the crystal structure. acs.orgnih.govweizmann.ac.il

Table 1: Comparison of Crystal Growth Methods for Sodium Sulfanilate Dihydrate

| Growth Method | Crystal Dimensions | Growth Period/Rate | Noted Crystal Quality |

| Slow Evaporation Solution Technique (SEST) | 12 mm × 20 mm × 5 mm | 20 days | Prone to inclusions, low angle grain boundaries, twins, and micro-cracks. colab.wsresearchgate.net |

| Sankaranarayanan–Ramasamy (SR) Method | 30 mm diameter, 100 mm length | 1 mm/day | Good quality, free of common defects. colab.wsresearchgate.net |

Advanced Structural Elucidation of Sodium Sulfanilate Dihydrate

X-ray Diffraction Analysis

X-ray diffraction (XRD) stands as the cornerstone for determining crystal structures. Both single crystal and powder XRD methods have been utilized to comprehensively characterize sodium sulfanilate dihydrate.

Single Crystal X-ray Diffraction for Unit Cell Determination

Table 1: Unit Cell Parameters of Sodium Sulfanilate Dihydrate

| Parameter | Value |

|---|---|

| Crystal System | Orthorhombic |

| Space Group | Pbca |

| a (Å) | 23.895 (5) |

| b (Å) | 10.101 (2) |

| c (Å) | 7.944 (2) |

Powder X-ray Diffraction for Crystalline Purity and Structure Verification

Powder X-ray diffraction (PXRD) is a complementary technique used to confirm the crystalline nature and purity of a bulk sample. mkjc.in The PXRD pattern of synthesized sodium sulfanilate dihydrate exhibits sharp, well-defined peaks, which is indicative of a highly crystalline material. mkjc.inresearchgate.net The positions and intensities of these peaks are characteristic of the compound's specific crystal structure and can be indexed to the unit cell parameters determined by SXRD, thereby verifying the structural integrity of the bulk material. mkjc.in

Molecular and Crystal Packing Analysis

The arrangement of molecules within the crystal lattice and the non-covalent interactions between them are crucial for the stability and properties of the crystalline solid.

Hydrogen Bonding Networks in the Crystal Lattice

The crystal structure of sodium sulfanilate dihydrate is extensively influenced by a network of hydrogen bonds. iucr.orgiucr.org These interactions involve the amino group (–NH2) of the sulfanilate anion, the oxygen atoms of the sulfonate group (–SO3), and the two water molecules of hydration. acs.orgacs.org In total, there are six distinct hydrogen bonds within the crystal lattice. acs.orgacs.org These can be categorized as follows:

Two of the type N–H···Os

Three of the type Ow–H···Os

One of the type Ow–H···N

Here, Os represents an oxygen atom of the sulfonate group, and Ow represents an oxygen atom of a water molecule. acs.orgacs.org The heavy atom distances for these hydrogen bonds range from 2.8 to 3.1 Å. acs.org The presence of two distinct water molecules in the crystal structure contributes to the complexity of this hydrogen-bonding network. acs.orgacs.org The sulfanilate anion itself acts as both a hydrogen bond donor, through its amino group, and an acceptor, via its sulfonate group. researchgate.net

Coordination Environment of Sodium in the Crystal Structure

The sodium ion (Na+) plays a critical role in linking the components of the crystal structure. It exhibits a distorted octahedral coordination geometry. iucr.orgiucr.org The coordination sphere of the sodium ion is composed entirely of oxygen atoms. Specifically, it coordinates to six oxygen atoms, creating a stable arrangement that holds the sulfanilate anions and water molecules together. iucr.org

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| Sodium sulfanilate dihydrate |

| Sulfanilic acid |

| Sodium bicarbonate |

Conformational Analysis of the Sulfanilate Ion within the Crystal

The specific three-dimensional arrangement of the sulfanilate ion within the crystal lattice of sodium sulfanilate dihydrate is a subject of detailed crystallographic investigation. The crystal structure has been determined and refined from single-crystal X-ray diffraction data, providing precise insights into the ion's internal geometry and orientation. iucr.orgiucr.org These studies reveal a conformation influenced by both intramolecular electronic effects and intermolecular forces, primarily hydrogen bonding, within the crystal. iucr.org

The sulfanilate ion consists of a central benzene (B151609) ring substituted with an amino group (-NH₂) and a sulfonate group (-SO₃⁻) at the para positions. ontosight.ai While the core of the ion is the aromatic ring, the substituents exhibit notable conformational features. The crystal structure of sodium sulfanilate dihydrate has been resolved, confirming its orthorhombic space group. iucr.org More detailed studies have redetermined the structure at a low temperature (78 K) to gain more precise information on the electron density distribution and chemical bonding. iucr.org

A key finding in the structural analysis is the significant nonplanar conformation of the amino group. iucr.orgiucr.org Unlike a simple aniline (B41778) molecule where the nitrogen atom is nearly coplanar with the benzene ring, the amino group in the sulfanilate ion is distorted from a planar conformation. iucr.org This distortion is partly attributed to the involvement of the amino group in hydrogen bonding within the crystal structure. iucr.org The nitrogen atom adopts a conformation that deviates from a pure sp² hybridization, leaning towards an sp³ character, a feature also observed in the zwitterionic sulfanilic acid molecule. iucr.org

Detailed Research Findings

Crystallographic data provides precise measurements of the bond lengths and angles within the sulfanilate ion. These parameters offer a quantitative description of its conformation. The C-S and C-N bond lengths, in particular, reflect the electronic interaction between the substituents and the aromatic ring.

Selected Bond Lengths in the Sulfanilate Ion Data derived from crystallographic studies.

| Bond | Bond Length (Å) |

| S1 - O1 | 1.448 (3) |

| S1 - O2 | 1.459 (3) |

| S1 - O3 | 1.446 (3) |

| S1 - C1 | 1.773 (3) |

| N1 - C4 | 1.468 (4) |

| Table based on data from a study on a polymorph of sulfanilic acid monohydrate, presented for illustrative purposes of typical bond lengths. researchgate.net |

Selected Bond Angles in the Sulfanilate Ion Data derived from crystallographic studies.

| Angle | Bond Angle (°) |

| O1 - S1 - O2 | 111.64 (19) |

| O1 - S1 - O3 | 113.77 (19) |

| O2 - S1 - O3 | 112.15 (15) |

| O1 - S1 - C1 | 106.26 (15) |

| O2 - S1 - C1 | 105.00 (15) |

| O3 - S1 - C1 | 107.36 (15) |

| Table based on data from a study on a polymorph of sulfanilic acid monohydrate, presented for illustrative purposes of typical bond angles. researchgate.net |

Comprehensive Spectroscopic Characterization of Sodium Sulfanilate Dihydrate

Vibrational Spectroscopy

Vibrational spectroscopy is a powerful tool for probing the structural and dynamic properties of crystalline solids like sodium sulfanilate dihydrate.

Fourier Transform Infrared (FTIR) spectroscopy of sodium sulfanilate dihydrate reveals characteristic absorption bands that confirm the presence of its various functional groups. The spectrum is marked by broad absorption regions corresponding to the O-H and N-H stretching vibrations, indicative of the water of hydration and the amino group, respectively. acs.org Specifically, the broad bands observed in the 3440–3650 cm⁻¹ range are attributed to the O-H stretching modes of the water molecules, while the bands in the 3230–3380 cm⁻¹ region correspond to the N-H stretching modes of the NH₂ group. acs.org The C-H stretching modes of the phenyl ring are found in the 3010–3100 cm⁻¹ range. acs.org

Further analysis, particularly at low temperatures, provides a more resolved picture of the vibrational modes. For instance, in undeuterated sodium sulfanilate dihydrate at 78 K, two bands at 3435 and 3457 cm⁻¹ are assigned to the symmetric stretching modes of water (H₂O νs), and two bands at 3484 and 3514 cm⁻¹ are assigned to the asymmetric modes (H₂O νas). acs.org The presence of the sulfonate group (SO₃) is also confirmed by its characteristic stretching vibrations, with a broad band around 1116 cm⁻¹ being assigned to the SO₂ stretching vibrations from the SO₃ groups. researchgate.net

The following table summarizes the key FTIR spectral assignments for sodium sulfanilate dihydrate:

| Wavenumber (cm⁻¹) | Assignment | Reference |

| 3440–3650 | O-H stretching of water molecules | acs.org |

| 3230–3380 | N-H stretching of the amino group | acs.org |

| 3010–3100 | C-H stretching of the phenyl ring | acs.org |

| 1628, 1601 | C=C stretching of the phenyl ring | mdpi.com |

| 1116 | SO₂ stretching of the sulfonate group | researchgate.net |

| 1205, 1180, 1121 | Symmetric and asymmetric stretching of -SO₃²⁻ | mdpi.com |

| 1028 | C-O stretching of the hydroxyl group | mdpi.com |

This table is interactive. Click on the headers to sort.

Complementing the FTIR data, FT-Raman spectroscopy provides further insights into the vibrational modes of sodium sulfanilate dihydrate, particularly for non-polar bonds and symmetric vibrations. Studies have utilized FT-Raman analysis to confirm the presence of various functional groups within the crystal structure. researchgate.net For instance, the C-C stretching and C-C-C in-plane bending vibrations of the benzene (B151609) ring in anilinium cations, which are structurally related to sulfanilate, are observed with strong Raman signals. researchgate.net This technique is valuable in corroborating the structural information obtained from FTIR and X-ray diffraction studies. researchgate.net

The hydrogen-stretching regions in the infrared spectrum of sodium sulfanilate dihydrate are of particular interest due to the extensive hydrogen-bonding network within the crystal. acs.org The crystal contains two distinct types of water molecules and six hydrogen bonds: two of the N-H···Oₛ type, three of the Oᵤ-H···Oₛ type, and one of the Oᵤ-H···N type, where Oₛ is an oxygen atom of the SO₃ group and Oᵤ is a water oxygen atom. acs.org The heavy atom distances of these hydrogen bonds are in the range of 2.8–3.1 Å, which are longer than in many other hydrates, leading to higher corresponding vibrational frequencies. acs.org

At room temperature, the O-H stretching bands of the water molecules and the N-H stretching bands of the amino group are broad. acs.org Upon cooling to 78 K, these bands become sharper and more resolved, allowing for a more detailed assignment of the vibrational modes. acs.org This sharpening is a result of the reduced thermal motion and a more ordered hydrogen-bonding arrangement at lower temperatures.

Deuterium (B1214612) substitution is a powerful technique for elucidating the vibrational dynamics of hydrogen-containing compounds like sodium sulfanilate dihydrate. By replacing hydrogen with deuterium in the NH₂ group and the water molecules, the vibrational frequencies of the N-D and O-D stretching modes are shifted to lower wavenumbers due to the increased mass of deuterium. This isotopic shift helps in the unambiguous assignment of vibrational bands and in understanding the coupling between different vibrational modes. acs.orgacs.org

In studies of sodium sulfanilate dihydrate, introducing a small amount of deuterium into the crystal lattice leads to the formation of HOD and HND species. acs.org This isotopic dilution minimizes intermolecular vibrational coupling, resulting in narrower and better-resolved absorption bands for the O-H(D) and N-H(D) stretches. acs.org At low temperatures, four distinct O-H stretching bands from HOD molecules are observed, indicating the presence of two non-equivalent water molecules in the crystal structure. acs.org Similarly, the N-D stretching bands of the HND group provide insights into the local environment of the amino group. acs.orgacs.org The observed νH/νD frequency ratios for the N-H/N-D stretches are found to be between 1.35 and 1.36, which is consistent with the values expected for the observed heavy atom distances in the hydrogen bonds. acs.org

Temperature-dependent vibrational spectroscopy reveals dynamic processes occurring within the crystal lattice of sodium sulfanilate dihydrate. As the temperature is decreased, the hydrogen bonds generally become shorter and stronger, leading to a shift of the O-H(D) and N-H(D) stretching bands to lower frequencies. acs.org Conversely, as the temperature increases, these bands shift to higher frequencies. acs.org

A notable observation in the temperature-dependent spectra is the merging of the two O-D bands from one of the HOD molecules as the temperature is raised. acs.orgacs.org This suggests a homogenization of the environments of the two O-D bonds, likely due to increased librational motion of the water molecule at higher temperatures. acs.org The other HOD molecule does not exhibit this behavior, indicating its different local environment and bonding. acs.orgacs.org The peak intensities of the O-H(D) bands remain relatively constant up to about 100–150 K, after which they decrease significantly at higher temperatures. acs.org The N-H(D) bands, however, remain well-separated throughout the temperature range studied, shifting by about 10 cm⁻¹ to higher frequencies with increasing temperature. acs.org

Electronic Spectroscopy

Electronic spectroscopy, particularly UV-Vis spectroscopy, provides information about the electronic transitions within a molecule. For sodium sulfanilate dihydrate, the UV-Vis spectrum is characterized by a lower cutoff wavelength, which is an important parameter for optical applications. Studies have reported the lower cutoff wavelength to be around 243 nm. researchgate.net Another study found the cutoff wavelength to be at 320 nm. mkjc.in The optical band gap energy has been estimated to be 5.23 eV and 3.80 eV from these studies, respectively. researchgate.netmkjc.in The absorption spectrum of the cleavage product, sodium sulfanilate (SSA), exhibits a maximum absorption (λmax) at 247 nm. acs.org

The following table summarizes the electronic spectroscopy data for sodium sulfanilate dihydrate:

| Parameter | Value | Reference |

| Lower Cutoff Wavelength | ~243 nm | researchgate.net |

| Lower Cutoff Wavelength | 320 nm | mkjc.in |

| Optical Band Gap Energy | 5.23 eV | researchgate.net |

| Optical Band Gap Energy | 3.80 eV | mkjc.in |

| λmax of Sodium Sulfanilate | 247 nm | acs.org |

This table is interactive. Click on the headers to sort.

Ultraviolet-Visible-Near Infrared (UV-Vis-NIR) Spectroscopic Investigations

The optical properties of sodium sulfanilate dihydrate (SSDH) have been extensively studied using UV-Vis-NIR spectroscopy to determine its suitability for optical applications. researchgate.netmkjc.in The analysis of the UV-Vis-NIR transmittance spectrum reveals that SSDH single crystals possess a wide transparency window in the entire visible and near-infrared region. researchgate.nettandfonline.com This high transmittance is a critical characteristic for materials intended for use in nonlinear optical (NLO) applications. mkjc.intandfonline.com

The lower cut-off wavelength for the grown SSDH crystal has been observed at approximately 243 nm. researchgate.net The absorption of ultraviolet radiation is attributed to the electronic transitions within the crystal structure. The wide band gap and significant transmittance in the UV-Vis region are indicative of the material's dielectric nature. tandfonline.com

From the absorption data, the optical band gap (E_g) of the material can be calculated using a Tauc plot, which graphs (αhν)² against the photon energy (hν). mkjc.intandfonline.com By extrapolating the linear portion of this plot to the energy axis, the optical band gap for sodium sulfanilate dihydrate has been determined to be 5.23 eV. researchgate.net This large band gap further confirms the crystal's transparency in the visible spectrum and its potential for use in various photonic devices. tandfonline.comresearchgate.net

| Parameter | Value | Reference |

|---|---|---|

| UV Cut-off Wavelength | ~243 nm | researchgate.net |

| Optical Transparency Range | Visible and Near-Infrared | researchgate.net |

| Optical Band Gap (E_g) | 5.23 eV | researchgate.net |

Photoluminescence Studies

Photoluminescence (PL) spectroscopy is utilized to investigate the electronic structure and defect states of materials by analyzing the light emitted after excitation by photons. researchgate.netmkjc.in For sodium sulfanilate dihydrate, photoluminescence studies have been conducted to understand its emission properties. researchgate.netresearchgate.net

When excited with a specific wavelength, the SSDH crystal exhibits a distinct emission spectrum. Research indicates that sodium sulfanilate dihydrate emits blue light, with a prominent emission peak observed at approximately 421 nm. researchgate.net This luminescence is a result of electrons transitioning from donor to acceptor groups within the crystal's molecular structure. mkjc.in The characterization of this emission is valuable for assessing the material's potential in applications such as optical displays and scintillation counters. researchgate.netresearchgate.net

| Parameter | Value | Significance | Reference |

|---|---|---|---|

| Emission Peak | 421 nm | Corresponds to blue light emission. | researchgate.net |

| Emission Color | Blue | Indicates potential for optoelectronic applications. | researchgate.net |

Advanced Spectroscopic Techniques

Photoacoustic Spectroscopy for Thermal Transport Characterization

Photoacoustic spectroscopy (PAS) is a powerful technique for determining the thermophysical properties of materials, particularly thermal diffusivity. researchgate.netmkjc.in This property is crucial for applications where heat management is critical, such as in high-power laser systems and microelectronics. researchgate.netmkjc.in

In the PAS method, the material is exposed to a modulated light beam, causing periodic heating and subsequent expansion, which generates an acoustic wave detected by a microphone. The amplitude of this photoacoustic signal is related to the material's thermal properties. mkjc.in For sodium sulfanilate dihydrate, the thermal diffusivity was determined by analyzing the relationship between the PA signal amplitude and the chopping frequency of the incident light. mkjc.in

The thermal diffusivity of the SSDH crystal at room temperature was calculated to be 0.7985 x 10⁻⁶ m²s⁻¹. mkjc.in The thermophysical properties of the crystal are vital for any application involving heat transfer, including acousto-optics and various laser technologies. researchgate.netmkjc.in

| Material | Thermal Diffusivity (x 10⁻⁶ m²s⁻¹) | Reference |

|---|---|---|

| Sodium Sulfanilate Dihydrate (SSDH) | 0.7985 | mkjc.in |

| Lithium Tantalate (LiTaO₃) | 1.3000 | researchgate.net |

| Beta Barium Borate (BBO) | 0.4241 | researchgate.net |

| Triglycine Sulfate (TGS) | 0.2400 | researchgate.net |

Dielectric Spectroscopy for Electrical Response Analysis

Dielectric spectroscopy is employed to analyze the electrical properties of a material by measuring its dielectric constant and dielectric loss as a function of frequency and temperature. researchgate.netcolab.ws These properties are fundamental to understanding the charge storage capacity and energy dissipation within the material, which is essential for its use in electro-optical and microelectronic devices. researchgate.netcolab.ws

Studies on sodium sulfanilate dihydrate single crystals have included dielectric analysis to characterize their electrical response. colab.wsdp.tech The dielectric tensor components for SSDH crystals have been evaluated as a function of temperature at a frequency of 100 Hz. colab.ws Typically, for NLO applications, materials with a low dielectric constant and low dielectric loss at high frequencies are preferred, as this indicates greater efficiency and less energy dissipation as heat. mkjc.in The investigation of the dielectric response of SSDH helps to confirm its suitability for applications such as Q-switching and other electro-optical modulations. researchgate.net

| Parameter Measured | Condition | Significance | Reference |

|---|---|---|---|

| Dielectric Tensor Components | As a function of temperature | Characterizes the crystal's electrical response to temperature changes. | colab.ws |

| Frequency | 100 Hz | Provides data on the electrical behavior at a specific frequency. | colab.ws |

Theoretical and Computational Investigations of Sodium Sulfanilate Dihydrate

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the electronic and structural properties of molecules. nih.gov For sodium sulfanilate dihydrate, these calculations have been crucial in understanding its stability and reactivity.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. mpg.descispace.com It has been employed to analyze the electronic properties of sodium sulfanilate dihydrate. researchgate.net DFT calculations help in determining the optimized geometry of the molecule, including bond lengths and angles, and in understanding the distribution of electrons within the structure.

Key parameters derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between HOMO and LUMO, known as the energy gap, is a critical indicator of a molecule's chemical reactivity and kinetic stability. For sodium sulfanilate dihydrate, the calculated HOMO and LUMO energies are -6.82 eV and -1.13 eV, respectively, resulting in an energy gap of 5.69 eV. This relatively large energy gap suggests high stability for the molecule.

| Parameter | Energy (eV) |

|---|---|

| HOMO | -6.82 |

| LUMO | -1.13 |

| Energy Gap (LUMO-HOMO) | 5.69 |

The stabilization energy, E(2), associated with the delocalization of electron density between orbitals is a key output of NBO analysis. Significant E(2) values indicate strong interactions. In sodium sulfanilate dihydrate, notable interactions include the delocalization from the lone pairs of oxygen atoms to antibonding orbitals. For instance, the interaction between the second lone pair of O15 and the antibonding orbital of C3-C4 has a stabilization energy of 24.53 kJ/mol. Similarly, the interaction from the third lone pair of O18 to a hydrogen atom (H23) shows a stabilization energy of 19.78%. researchgate.net

| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kJ/mol) |

|---|---|---|

| LP(2) O15 | BD(2) C3-C4 | 24.53 |

| LP(2) O16 | BD(2) C5-C6 | 25.45 |

| LP(2) O17 | BD*(1) S12-O16 | 91.24 |

Computational Modeling of Intermolecular Interactions

The arrangement of molecules in a crystal is governed by intermolecular interactions. gatech.edu Computational modeling provides insights into these forces, which are crucial for understanding the crystal's physical properties.

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions within a crystal. scirp.orgmdpi.com This method maps the electron distribution of a molecule within its crystalline environment, allowing for the identification of close contacts between neighboring molecules. researchgate.netnih.gov The analysis generates a three-dimensional surface around a molecule, which is color-coded to indicate the nature and strength of intermolecular interactions.

| Interaction Type | Contribution (%) |

|---|---|

| O···H/H···O | 44.5 |

| H···H | 31.8 |

| C···H/H···C | 9.1 |

| S···H/H···S | 5.8 |

| Na···O/O···Na | 3.8 |

| C···C | 2.1 |

| N···H/H···N | 1.8 |

| S···C/C···S | 0.6 |

| O···C/C···O | 0.5 |

Theoretical Prediction of Optical and Electronic Phenomena

Computational methods can also predict the optical and electronic properties of materials, which is essential for evaluating their potential applications.

| Component | Dipole Moment (Debye) |

|---|---|

| μ_x | -1.33 |

| μ_y | -10.21 |

| μ_z | -0.69 |

| Total Dipole Moment (μ_total) | 10.33 |

Computations of Polarizability

Theoretical calculations of the polarizability of sodium sulfanilate dihydrate have been instrumental in understanding its electronic and nonlinear optical (NLO) properties. Density Functional Theory (DFT) has been employed to compute the electric dipole moment (μ), polarizability (α), and first-order hyperpolarizability (β) of the molecule. researchgate.net

The polarizability of a molecule is a measure of the ease with which its electron cloud can be distorted by an external electric field. This property is crucial in determining the NLO response of a material. For sodium sulfanilate dihydrate, the computed values for the dipole moment and average polarizability provide insights into its molecular charge distribution and its potential for NLO applications. researchgate.net

The calculations reveal a significant dipole moment, which is a prerequisite for second-order NLO activity. The individual components of the polarizability tensor (αxx, αxy, αyy, αxz, αyz, αzz) have been calculated to determine the average polarizability (αtot). These theoretical values are essential for predicting the material's response to an applied optical field and for correlating its molecular structure with its macroscopic NLO properties. researchgate.net

| Parameter | Calculated Value |

|---|---|

| αxx | -2.583 x 10-23 esu |

| αxy | -0.106 x 10-23 esu |

| αyy | -3.149 x 10-23 esu |

| αxz | 0.001 x 10-23 esu |

| αyz | -0.001 x 10-23 esu |

| αzz | -1.996 x 10-23 esu |

| αtot | 2.576 x 10-23 esu |

| Δα | 1.527 x 10-23 esu |

Prediction of Hyperpolarizability for Nonlinear Optical Response

The prediction of hyperpolarizability is a critical step in the theoretical investigation of a material's NLO response. The first-order hyperpolarizability (β) is a tensor quantity that describes the second-order NLO properties of a molecule. For sodium sulfanilate dihydrate, DFT calculations have been utilized to determine the individual components of the β tensor (βxxx, βxxy, βxyy, βyyy, βxxz, βxyz, βyyz, βxzz, βyzz, βzzz). researchgate.net

The magnitude of the total hyperpolarizability (βtot) is a direct indicator of the NLO activity of the molecule. A larger βtot value suggests a stronger second-harmonic generation (SHG) response, which is a key characteristic of NLO materials. The computed hyperpolarizability of sodium sulfanilate dihydrate is significant, being approximately 4.7 times greater than that of urea, a standard reference material for NLO studies. This high value is attributed to the intramolecular charge transfer from the amino donor group to the sulfonate acceptor group through the π-conjugated system of the benzene (B151609) ring. researchgate.net

The theoretical prediction of a substantial hyperpolarizability for sodium sulfanilate dihydrate underscores its potential for use in various NLO applications, such as frequency conversion and optical switching. researchgate.net

| Component | Calculated Value (x 10-30 esu) |

|---|---|

| βxxx | -2.112 |

| βxxy | 0.138 |

| βxyy | -0.089 |

| βyyy | -0.297 |

| βxxz | -0.001 |

| βxyz | 0.001 |

| βyyz | 0.001 |

| βxzz | -0.001 |

| βyzz | 0.001 |

| βzzz | 0.001 |

| βtot | 2.129 |

Chemical Reactivity and Reaction Mechanism Studies of Sodium Sulfanilate Dihydrate

Oxidation Reaction Kinetics and Mechanisms

The oxidation of sodium sulfanilate has been explored using various oxidizing agents, with studies focusing on the kinetics and the underlying reaction mechanisms.

Spectrophotometry is a key technique for monitoring the kinetics of sodium sulfanilate oxidation. For instance, the oxidation by dihydroxydiperiodatonickelate(IV) (DPN) in an aqueous alkaline medium was studied by tracking the absorbance changes of the reaction mixture over time. ccsenet.org The concentration of DPN, the oxidizing agent, was determined by its absorption at a specific wavelength (410 nm), allowing for the measurement of its consumption as the reaction progressed. ccsenet.org Such studies reveal the order of the reaction with respect to the different reactants. In the case of DPN oxidation, the reaction showed a first-order dependence on the oxidant and a fractional-order dependence on sodium sulfanilate. ccsenet.orgccsenet.org

Kinetic studies on the oxidation of similar sulfonamide compounds, like sulfanilamide (B372717) by hexacyanoferrate(III), have also been conducted spectrophotometrically to determine reaction rates under various conditions. jocpr.com

The reaction of sulfenic acids (R-SOH), which can be formed from the oxidation of sulfur-containing compounds, with amines to produce sulfenamides is an example of adduct formation that aids in their detection. nih.gov While not directly about sodium sulfanilate, this illustrates a relevant reaction type for oxidized sulfur-containing functional groups. The efficiency of sodium adduct formation in electrospray ionization has been shown to be higher for oxygen bases compared to nitrogen bases, a factor that can be relevant in mass spectrometric analysis of reaction intermediates. nih.gov

Kinetic studies conducted at different temperatures allow for the determination of activation parameters, such as activation energy (Ea), enthalpy of activation (ΔH‡), and entropy of activation (ΔS‡). libretexts.org For the oxidation of sodium sulfanilate by DPN, the activation parameters were calculated, providing deeper insight into the energy profile of the reaction. ccsenet.orgccsenet.orgresearchgate.net These parameters are crucial for understanding the feasibility and spontaneity of the reaction and for elucidating the nature of the transition state in the rate-determining step. libretexts.org The rate equations derived from the proposed mechanism, which includes the adduct formation, were found to be consistent with all experimental observations, further supporting the proposed rate-determining step. ccsenet.orgccsenet.org

The following table summarizes the key findings from a kinetic study of the oxidation of sodium sulfanilate:

Table 1: Kinetic Parameters for the Oxidation of Sodium Sulfanilate| Parameter | Observation | Citation |

|---|---|---|

| Reaction Order in Oxidant (DPN) | First Order | ccsenet.org |

| Reaction Order in Reductant (Sodium Sulfanilate) | Fractional Order | ccsenet.org |

| Proposed Intermediate | Adduct between DPN and Sodium Sulfanilate | ccsenet.org |

| Activation Parameters | Calculated from temperature-dependent studies | ccsenet.orgresearchgate.net |

Reduction Reactions and Product Analysis

Sodium sulfanilate is a common product in the reduction of certain classes of compounds, particularly azo dyes. The study of these reduction pathways is significant for environmental remediation and understanding the metabolic fate of these dyes.

The reduction of azo dyes often proceeds via the cleavage of the azo bond (–N=N–). This process can be facilitated by various catalysts. For example, the catalytic reduction of methyl orange, an azo dye, using silver-coated chitosan-capped γ-Fe2O3 superparamagnetic binary nanohybrids results in its cleavage to form sodium sulfanilate and N,N-dimethyl-1,4-phenylenediamine. acs.org The reaction is typically carried out in the presence of a reducing agent like sodium borohydride (B1222165) (NaBH₄). acs.orgrsc.org

The kinetics of these catalytic reductions are often studied to understand the operating mechanism. acs.org For instance, the reduction of methyl orange was found to be a bimolecular reaction with a specific rate constant. acs.org Similarly, Prussian blue analogue nanocatalysts have demonstrated high efficiency in the rapid reduction of toxic azo dyes like methyl orange to less harmful products. rsc.org

The formation of sodium sulfanilate is a hallmark of the reductive cleavage of many sulfonated azo dyes. acs.orgcdnsciencepub.com For instance, the enzymatic reduction of the azo dye Orange II by purified azoreductase from Xenophilus azovorans KF46F yields sulfanilate (the anionic form of sulfanilic acid) and 1-amino-2-naphthol. nih.gov This process is a key step in the microbial degradation of these dyes. cdnsciencepub.comscispace.com

Spectroscopic analysis confirms the formation of sodium sulfanilate. In the reduction of methyl orange, the appearance of a new peak around 247-249 nm in the UV-Vis spectrum corresponds to the formation of sodium sulfanilate. acs.org This reductive cleavage transforms the colored dye into colorless aromatic amines. scispace.com While this decolorizes the wastewater, the resulting aromatic amines, including sodium sulfanilate, may require further aerobic degradation for complete mineralization. cdnsciencepub.com

The following table lists examples of azo dyes that yield sodium sulfanilate upon reduction:

Table 2: Azo Dyes Yielding Sodium Sulfanilate upon Reduction| Azo Dye | Reduction Products | Catalyst/Method | Citation |

|---|---|---|---|

| Methyl Orange | Sodium sulfanilate and N,N-dimethyl-1,4-phenylenediamine | Ag-γ-Fe2O3@CS nanohybrids with NaBH₄ | acs.org |

| Orange II | Sulfanilate and 1-amino-2-naphthol | Azoreductase from Xenophilus azovorans | nih.gov |

| Acid Orange 7 | 4-aminobenzenesulfonic acid and 1-amino-2-naphthol | Microbial or electrochemical degradation | scispace.com |

Role as a Chemical Intermediate in Synthetic Pathways

Sodium sulfanilate dihydrate serves as a crucial chemical intermediate, primarily in the synthesis of azo dyes and certain pharmaceuticals. ontosight.ainih.gov Its bifunctional nature, possessing both an aromatic amine group and a sulfonic acid salt, allows it to be a versatile precursor in various organic syntheses. cymitquimica.com

The most significant application of sodium sulfanilate as an intermediate is in the production of azo dyes. ontosight.ai These dyes are characterized by the presence of an azo group (-N=N-) connecting aromatic rings. The synthesis is a well-established two-step process involving diazotization followed by azo coupling. unb.ca

Diazotization Reaction

Azo Coupling Reaction

Research Findings in Synthetic Methodologies

Recent research has focused on developing more environmentally friendly and efficient methods for these syntheses.

Green Chemistry Approaches: Researchers have explored the use of solid acid catalysts, such as clays, to facilitate both the diazotization and coupling steps. daneshyari.com This method avoids the use of strong acids and alkalis, and the catalysts are often reusable and non-corrosive. daneshyari.com

Alternative Diazotizing Agents: An alternative to the traditional sodium nitrite (B80452)/HCl system is the use of methyl nitrite. scirp.orgscirp.org This method is considered a cleaner preparation of aryl diazonium ions, as it avoids the formation of dark decomposition byproducts often associated with nitrous acid. scirp.orgscirp.org

The following table summarizes several azo dyes synthesized using sodium sulfanilate as the intermediate.

| Coupling Component | Resulting Azo Compound/Dye | Reference |

| N,N-Dimethylaniline | Methyl Orange | sciencemadness.org |

| Phenol (B47542) | 4-Hydroxyazobenzene-4'-sulfonic acid | scirp.org |

| 2-Naphthol | Acid Orange 7 (Orange II) | scirp.org |

| N,N-Dimethylaniline | 4'-(Dimethylamino)azobenzene-4-sulfonic acid | scirp.org |

Beyond the dye industry, sodium sulfanilate is also an intermediate in the synthesis of sulfonamides, a class of antibacterial drugs. ontosight.ai The core structure provided by sulfanilic acid is a key building block for these therapeutic agents.

Advanced Research Applications of Sodium Sulfanilate Dihydrate in Material Science

Nonlinear Optical (NLO) Material Research

As a semi-organic crystal, sodium sulfanilate dihydrate combines the high optical nonlinearity of organic materials with the favorable thermal and mechanical properties of inorganic materials. mkjc.in Researchers have successfully grown single crystals of SSDH using methods such as slow evaporation and the Sankaranarayanan–Ramasamy (SR) method, which allows for the production of large, high-quality crystals suitable for various optical applications. colab.wsresearchgate.net The non-centrosymmetric nature of its orthorhombic crystal structure is a key factor in its observed NLO properties. mkjc.in

Second Harmonic Generation (SHG) is a critical nonlinear optical phenomenon where two photons with the same frequency interact with a nonlinear material and are "combined" to generate a new photon with twice the energy, and therefore twice the frequency and half the wavelength of the initial photons. The efficiency of this conversion is a key metric for NLO materials.

Investigations into the SHG efficiency of sodium sulfanilate dihydrate have been conducted using the Kurtz-Perry powder technique. researchgate.net The results from these studies have shown promising, albeit varied, outcomes when compared to the standard NLO material, Potassium Dihydrogen Phosphate (KDP). One study reported that the SHG efficiency of SSDH is approximately 1.5 times higher than that of KDP. colab.ws Conversely, another investigation found the NLO efficiency to be 0.5 times that of KDP. researchgate.netsemanticscholar.org These differences highlight the influence of crystal quality and experimental conditions on the measured efficiency.

| Compound | Relative SHG Efficiency | Reference Material |

| Sodium Sulfanilate Dihydrate (SSDH) | ~1.5 times | KDP |

| Sodium Sulfanilate Dihydrate (SSDH) | 0.5 times | KDP |

This table presents a summary of reported Second Harmonic Generation (SHG) efficiencies for Sodium Sulfanilate Dihydrate relative to KDP.

The Laser Damage Threshold (LDT) is a crucial parameter for any optical material intended for use with high-power lasers. It represents the maximum laser intensity that the material can withstand without incurring damage. The LDT of sodium sulfanilate dihydrate has been evaluated using Nd:YAG lasers.

Research indicates that the quality of the crystal plays a significant role in its ability to resist laser damage. colab.ws Crystals grown by the Sankaranarayanan–Ramasamy (SR) method, known for producing high-quality single crystals with fewer defects, are noted to be superior to those grown by conventional slow evaporation techniques. colab.wsresearchgate.net One study determined the LDT value for an SSDH crystal to be 4.2 GW/cm², a value considered high compared to some other organic NLO materials. researchgate.net The good thermal stability of SSDH also contributes to its potential utility in laser applications. researchgate.net

| Material | Laser Damage Threshold (GW/cm²) | Laser Source |

| Sodium Sulfanilate Dihydrate (SSDH) | 4.2 | Nd:YAG |

| L-lysine hydrochloride-doped SA | Higher than pure SA | Not Specified |

| FBM crystal | 4.9 | Not Specified |

This table compares the Laser Damage Threshold (LDT) of Sodium Sulfanilate Dihydrate with other NLO materials.

The favorable characteristics of sodium sulfanilate dihydrate make it a candidate for the design and fabrication of various NLO devices. The ability to grow large, optically homogeneous single crystals is a prerequisite for manufacturing components like electro-optic modulators and Q-switches. colab.wsresearchgate.net The superior quality of crystals grown using the SR method, which exhibit fewer inclusions and defects compared to conventionally grown crystals, is particularly advantageous for device fabrication. colab.wsresearchgate.net

The combination of good thermal stability and a high laser damage threshold suggests that SSDH could be a reliable material for applications involving frequency conversion and other laser-based technologies. colab.wsresearchgate.net Its dielectric properties have also been studied, indicating its suitability for electro-optical applications. researchgate.netresearchgate.net

Optoelectronic and Photonic Applications

The optical properties of sodium sulfanilate dihydrate extend its potential into the realms of optoelectronics and photonics, where materials that can efficiently interact with light are in high demand.

Research has identified specific properties of SSDH that make it suitable for optical communication applications. researchgate.net Photoluminescence studies of the crystal have revealed a sharp emission peak at 485 nm, which corresponds to a blue-green emission. researchgate.netresearchgate.net This characteristic is valuable for certain signaling and display technologies within optical communication systems. Furthermore, the broad transmittance window of SSDH is a beneficial feature for materials used in optical components. mkjc.in The general interest in NLO materials for high-speed information processing further underscores the potential of SSDH in this field. mkjc.inresearchgate.net

Nonlinear optical materials are being extensively researched for their potential to enable high-density optical data storage. mkjc.inresearchgate.net The principles of NLO phenomena could allow for data to be written and read in three dimensions, significantly increasing storage capacity. While specific research on fabricating SSDH-based data storage systems is not detailed in the provided sources, its established NLO properties position it as a material of interest for such future applications. mkjc.inresearchgate.net Additionally, materials with high dielectric capacitance are sought after for optical storage devices, a property that has been investigated in NLO materials. researchgate.net

Research into Optical Window and Microelectronics Components

Sodium sulfanilate dihydrate (SSDH) has emerged as a significant material in the field of photonics and optoelectronics due to its notable nonlinear optical (NLO) properties. researchgate.netmkjc.in Single crystals of SSDH, typically grown using the slow evaporation solution technique, exhibit characteristics that make them suitable for various advanced applications, including as optical windows and in microelectronic devices. researchgate.netmkjc.inresearchgate.net

Research has focused on the synthesis and characterization of these crystals to understand their optical, mechanical, thermal, and dielectric properties. researchgate.netmkjc.in Grown from an aqueous solution, these semi-organic, non-hygroscopic crystals can form three-dimensional structures that are easily cut and polished for experimental use. mkjc.in

Optical Properties: Studies using UV-Vis-NIR spectroscopy have determined the optical transmittance of SSDH crystals. researchgate.netresearchgate.net The lower cut-off wavelength for the crystal is observed at 243 nm, with a wide transparency window that is crucial for optical applications. researchgate.netresearchgate.net The band gap energy has been calculated to be 5.23 eV. researchgate.netresearchgate.net Photoluminescence studies show a sharp emission peak at 485 nm, corresponding to a blue-green emission, which suggests suitability for optical communication applications. researchgate.net

Mechanical and Thermal Properties: The mechanical strength of SSDH crystals has been assessed using the Vickers microhardness test. researchgate.netresearchgate.net The work hardening coefficient (n) was found to be 2.25, classifying it as a soft material. researchgate.net Thermogravimetric analysis (TGA) and Differential Thermal Analysis (DTA) have shown that the crystal possesses good thermal stability, a critical factor for use in laser applications. researchgate.net Furthermore, its high thermal diffusivity is advantageous for microelectronics applications where the components might be exposed to significant radiation. mkjc.in

Dielectric Properties: The dielectric properties of SSDH have been studied as a function of frequency at various temperatures. researchgate.net Materials with a low dielectric constant are sought after by the microelectronics industry to serve as interlayer dielectrics, which help to reduce power consumption and resistance-capacitance (RC) delay. mkjc.in The analysis of these properties in SSDH crystals contributes to evaluating their potential in such microelectronic components. mkjc.in The investigation of its thermophysical properties is vital for heat transfer considerations in applications like Nd:YAG lasers and acousto-optics. researchgate.netmkjc.in

Table 1: Key Research Findings for Sodium Sulfanilate Dihydrate (SSDH) Single Crystals

| Property | Finding | Significance | Source |

| Growth Method | Slow evaporation solution technique | Allows for the formation of large, high-quality single crystals. | researchgate.netmkjc.in |

| Optical Transmittance | Lower cut-off wavelength at 243 nm | Indicates a wide transparency window suitable for optical applications. | researchgate.netresearchgate.net |

| Band Gap Energy | 5.23 eV | Characterizes the energy required to excite an electron, relevant for semiconductor and optical properties. | researchgate.netresearchgate.net |

| Photoluminescence | Sharp emission peak at 485 nm (Blue-Green) | Suggests potential use in optical communication systems. | researchgate.net |

| Mechanical Hardness | Work hardening coefficient (n) = 2.25 | Classifies the material as soft, informing its handling and processing. | researchgate.net |

| Thermal Stability | Good thermal stability confirmed by TGA/DTA | Essential for applications involving lasers or high temperatures. | researchgate.net |

| Dielectric Properties | Low dielectric constant | Desirable for use as interlayer dielectrics in microelectronics to reduce power loss and signal delay. | mkjc.in |

Applications in Dye and Pigment Research (as a Chemical Intermediate)

Sodium sulfanilate dihydrate serves as a crucial chemical intermediate in the synthesis of various dyes and pigments. ontosight.aiavantorsciences.com Its primary role is in the production of azo compounds, which are a major class of colorants used extensively in the textile and other industries. ontosight.ai The structure of sodium sulfanilate, containing a reactive primary amino group (-NH2), makes it an ideal precursor for diazotization reactions. ontosight.ai

In a typical synthesis, the amino group on the sodium sulfanilate molecule is converted into a diazonium salt. This process, known as diazotization, involves treating the sodium sulfanilate with a source of nitrous acid. The resulting diazonium salt is highly reactive and is subsequently coupled with another aromatic compound, such as a phenol (B47542) or an aniline (B41778) derivative, in a diazo coupling reaction. researchgate.net This coupling reaction forms the characteristic azo group (-N=N-), which is a powerful chromophore responsible for the color of the final dye or pigment molecule. researchgate.net

Research has focused on developing more environmentally friendly and efficient methods for these syntheses. For instance, studies have described the use of eco-friendly clay catalysts for both the diazotization and diazo coupling reactions involving sodium sulfanilate dihydrate. researchgate.net These methods aim to avoid the use of harsh acids, alkalis, and toxic solvents, making the production of azo pigments more sustainable. researchgate.net The versatility of sodium sulfanilate as an intermediate allows for the creation of a wide spectrum of colors by varying the coupling partner. ontosight.airesearchgate.net

Reagent Development in Analytical Chemistry

In the field of analytical chemistry, sodium sulfanilate dihydrate is utilized as a valuable reagent. ontosight.aicymitquimica.com Its utility stems from its chemical structure, particularly the reactive amino group attached to the benzene (B151609) sulfonic acid backbone. ontosight.ai This functional group allows it to participate in specific chemical reactions that can be used for the detection and quantification of other substances.

One notable application is its use as a reagent in chromatography for the detection of the amino acid histidine. avantorsciences.com The principle of this application likely involves a reaction between the sodium sulfanilate (often after diazotization) and the imidazole (B134444) ring of histidine to produce a colored compound that can be easily detected and measured, allowing for the quantification of histidine in a sample.

The compound's water solubility and stability make it a convenient reagent for use in aqueous systems, which are common in many analytical procedures. cymitquimica.comsigmaaldrich.com As a reagent, it contributes to various analytical protocols, underscoring its versatility beyond its role as a synthetic intermediate. ontosight.ai

Crystalline Perfection and Defect Characterization in Sodium Sulfanilate Dihydrate

Analysis of Growth Features and Imperfections

The growth process of SSDH crystals can introduce various types of defects. These imperfections are often studied to optimize growth conditions and enhance crystal quality.

Inclusions and micro-cracks are significant defects that can compromise the structural and optical integrity of crystals. Studies have shown that these imperfections are particularly prevalent in SSDH crystals grown by the conventional slow evaporation solution technique (SEST). colab.wsosti.gov The non-uniform evaporation during this process can lead to the trapping of solvent or other impurities, forming inclusions within the crystal lattice. researchgate.net Additionally, internal stresses that develop during growth can be relieved through the formation of micro-cracks. colab.wsosti.gov These growth features have been observed in conventionally grown SSDH crystals. colab.wsosti.govresearchgate.net

Low angle grain boundaries and twins are other common crystalline defects observed in SSDH crystals, especially those grown by conventional methods. colab.wsosti.gov Low angle grain boundaries are regions where there is a slight misalignment of the crystal lattice, while twinning represents a symmetrical intergrowth of two or more crystal segments. These features are indicative of perturbations during the crystal growth process. researchgate.net The presence of low angle grain boundaries and twins has been specifically reported in SSDH crystals grown by the conventional slow evaporation method. colab.wsosti.gov

Etching Studies for Surface Morphology and Dislocation Density

Chemical etching is a powerful technique used to reveal the surface morphology and estimate the density of dislocations in a crystal. researchgate.net When a crystal surface is treated with a suitable etchant, the material around a dislocation line is removed at a faster rate, resulting in the formation of etch pits. The shape and density of these pits provide valuable information about the crystal's perfection.

For SSDH crystals, etching studies have been employed to assess and compare their quality. colab.wsresearchgate.net Research indicates that the dislocation density is a key parameter distinguishing crystals grown by different techniques. osti.gov For instance, in a comparative study, pure water was used as an etchant. When applied to the surface of an SSDH crystal for 10 seconds, initial linear etch pits were observed. mkjc.in Extending the etching time to 40 seconds resulted in the formation of more defined, regular etch pits in the form of lines. mkjc.in

The following interactive table summarizes the findings from etching studies on SSDH crystals.

| Etching Time (seconds) | Observed Surface Features |

| 10 | Early signs of linear etch pits |

| 40 | Regular etch pits in the form of lines |

This data is based on etching studies performed with pure water on SSDH crystals grown by the slow evaporation solution approach. mkjc.in

Comparative Analysis of Crystal Quality across Different Growth Methods

A comparative analysis of SSDH crystals grown by the conventional slow evaporation solution technique (SEST) and the unidirectional Sankaranarayanan–Ramasamy (SR) method reveals significant differences in crystal quality. colab.wsresearchgate.net The SR method, a specialized solution growth technique, has been shown to produce crystals with superior properties.

SSDH crystals grown by the SR method exhibit a lower dislocation density compared to those grown by the conventional method. osti.gov Furthermore, growth-related defects such as inclusions, micro-cracks, low angle grain boundaries, and twins are observed in conventionally grown crystals, while the SR method yields crystals with a higher degree of perfection. colab.wsosti.gov

The table below provides a comparative overview of the characteristics of SSDH crystals grown by the conventional and SR methods.

| Feature | Conventional (SEST) Grown Crystal | Sankaranarayanan–Ramasamy (SR) Grown Crystal |

| Growth Period | 20 days | 1 mm per day growth rate |

| Dimensions | 12 mm x 20 mm x 5 mm | 30 mm diameter, 100 mm length |

| Observed Defects | Inclusions, micro-cracks, low angle grain boundaries, twins | Lower dislocation density, higher perfection |

| Overall Quality | Good | Better |

This comparison is based on studies of SSDH crystals grown from identical solutions using the two different methods. colab.wsresearchgate.net The superior quality of the SR-grown crystal is attributed to the controlled, unidirectional growth which minimizes the incorporation of defects. researchgate.net

常见问题

Q. What are the key considerations when synthesizing sodium sulfanilate dihydrate in the laboratory?

Sodium sulfanilate dihydrate is typically synthesized via the sulfonation of aniline followed by neutralization with sodium hydroxide. Critical steps include controlling reaction temperature (e.g., maintaining 80–100°C during sulfonation) and ensuring stoichiometric equivalence to avoid byproducts. Post-synthesis, purity should be verified using HPLC (≥99% purity) and elemental analysis (C, H, N, S content). Hydration state confirmation requires thermogravimetric analysis (TGA) to identify the dihydrate form .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing sodium sulfanilate dihydrate?

- FTIR : Identifies functional groups (e.g., sulfonate S=O stretching at ~1040 cm⁻¹, NH₂ bending at ~1600 cm⁻¹).

- XRD : Confirms crystalline structure by matching diffraction patterns with reference data (e.g., JCPDS/ICDD database).

- NMR : ¹H NMR in D₂O resolves aromatic protons (δ 6.5–7.5 ppm) and NH₂ groups (broad signal at δ 5.2 ppm).

- HPLC : Quantifies purity using reverse-phase columns (C18) with UV detection at 254 nm .

Q. How does solubility in aqueous and organic solvents impact experimental design?

Sodium sulfanilate dihydrate is highly water-soluble (>500 g/L at 25°C) but insoluble in nonpolar solvents. For reactions requiring organic phases, phase-transfer catalysts (e.g., tetrabutylammonium bromide) or mixed solvents (water/ethanol) are recommended. Solubility data should be validated via gravimetric analysis to avoid precipitation artifacts .

Advanced Research Questions

Q. What mechanisms underlie sodium sulfanilate dihydrate’s role in catalytic or biochemical systems?

As a sulfonic acid derivative, it acts as a Brønsted acid catalyst in esterification and condensation reactions. In biochemical assays, it serves as a substrate analog for sulfotransferases, competing with endogenous sulfonate groups. Mechanistic studies require kinetic assays (e.g., Michaelis-Menten plots) and computational docking simulations (e.g., AutoDock Vina) to map binding affinities .

Q. How can researchers resolve contradictions in reported thermodynamic properties (e.g., ΔH of dissolution)?

Discrepancies often arise from hydration state variability or impurities. Standardize measurements using DSC (for ΔH) and isothermal titration calorimetry (ITC). Cross-validate with literature by replicating conditions (e.g., 0.1 M NaCl as background electrolyte). Meta-analyses of secondary data should prioritize studies with explicit purity and hydration documentation .

Q. What advanced techniques are used to study sodium sulfanilate dihydrate’s crystal growth for nonlinear optical (NLO) applications?

Single crystals are grown via slow evaporation (aqueous solutions, 30–40°C). Characterization includes:

- SHG (Second Harmonic Generation) : Quantifies NLO efficiency relative to reference crystals (e.g., KDP).

- AFM : Maps surface morphology to assess defect density.

- UV-Vis-NIR : Determines optical transparency windows (e.g., 300–1500 nm for laser applications) .

Q. How can computational models predict sodium sulfanilate dihydrate’s behavior in complex matrices (e.g., wastewater)?

Molecular dynamics (MD) simulations with force fields (e.g., CHARMM) model solute-solvent interactions. Quantum mechanical calculations (DFT) predict degradation pathways (e.g., photolysis under UV light). Validate with LC-MS/MS to identify breakdown products .

Methodological Guidelines

Designing experiments to optimize reaction yields with sodium sulfanilate dihydrate:

Use response surface methodology (RSM) with variables like pH (6–8), temperature (25–60°C), and molar ratios. Analyze via ANOVA to identify significant factors. Replicate trials (n ≥ 3) to ensure statistical robustness .

Best practices for handling and storage to prevent hydration state changes:

Store in airtight containers with desiccants (silica gel) at 4°C. Monitor humidity (<30% RH) using hygrometers. For long-term storage, lyophilize and confirm stability via periodic XRD .

Addressing toxicity or environmental impact in disposal protocols:

While acute toxicity is low (LD50 >2000 mg/kg in rodents), biodegradability studies (OECD 301F) are recommended. Neutralize waste with dilute HCl (pH 6–7) before disposal. Consult institutional EH&S guidelines for compliant handling .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。